molecular formula C15H10Cl2O5 B1253343 Thiophaninic acid

Thiophaninic acid

Cat. No. B1253343
M. Wt: 341.1 g/mol
InChI Key: PCGGYLLGIFFWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophaninic acid is a member of xanthones.

Scientific Research Applications

1. Use in Biomedical Applications

Thiophaninic acid derivatives have shown potential in various biomedical applications. For instance, they can be used as building blocks for incorporating DNA oligonucleotides onto gold nanoparticles, which are important in diagnostic tools and gene silencing experiments. This application is particularly useful due to the higher stability and loadings of gold nanoparticles functionalized with thiophaninic acid-derived oligonucleotides compared to those prepared with conventional thiol-oligonucleotides (Pérez-Rentero et al., 2014).

2. Role in Modulating Macrophage Polarization and Metabolism

Thioholgamide A, a product derived from thiophaninic acid, demonstrates intriguing effects on cancer cells and macrophages. It has potent anti-proliferative activities at nanomolar concentrations and modulates cell metabolism by inhibiting oxidative phosphorylation. This metabolic modulation results in the repolarization of tumor-promoting human monocyte-derived macrophages, indicating its potential as an anti-cancer agent (Dahlem et al., 2020).

3. Application in Thermochemical Studies

Thiophene-based compounds, which include thiophaninic acid derivatives, are important in drug design, biodiagnostics, and electronic devices. A study on the thermochemical properties of 2- and 3-thiopheneacetic acid methyl esters, closely related to thiophaninic acid, provides insights into their stabilities and potential applications in various fields (Roux et al., 2007).

4. Potential in Gene Therapy and Antibacterials

Thiophaninic acid-related compounds have been explored for their potential in various biotechnological applications, including gene therapy and antibacterials. For example, bacteriophages, which may incorporate thiophaninic acid derivatives, are being studied for their applications in delivering protein and DNA vaccines, as gene therapy delivery vehicles, and as alternatives to antibiotics (Clark & March, 2006).

properties

Product Name

Thiophaninic acid

Molecular Formula

C15H10Cl2O5

Molecular Weight

341.1 g/mol

IUPAC Name

2,4-dichloro-1,3-dihydroxy-6-methoxy-8-methylxanthen-9-one

InChI

InChI=1S/C15H10Cl2O5/c1-5-3-6(21-2)4-7-8(5)12(18)9-13(19)10(16)14(20)11(17)15(9)22-7/h3-4,19-20H,1-2H3

InChI Key

PCGGYLLGIFFWCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiophaninic acid
Reactant of Route 2
Reactant of Route 2
Thiophaninic acid
Reactant of Route 3
Reactant of Route 3
Thiophaninic acid
Reactant of Route 4
Thiophaninic acid
Reactant of Route 5
Thiophaninic acid
Reactant of Route 6
Thiophaninic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.